Cas no 1016744-05-0 (4-(1,4-Diazepan-1-YL)butanenitrile)

4-(1,4-Diazepan-1-YL)butanenitrile is a versatile intermediate in organic synthesis, particularly valued for its diazepane moiety and nitrile functionality. The compound’s structure enables its use in the preparation of pharmacologically active molecules, including heterocyclic compounds and amine derivatives. Its reactivity allows for further functionalization, making it useful in medicinal chemistry and drug discovery. The diazepane ring contributes to conformational flexibility, while the nitrile group offers a handle for additional transformations such as reduction or hydrolysis. This compound is typically handled under controlled conditions due to its sensitivity. Its purity and stability are critical for consistent performance in synthetic applications.
4-(1,4-Diazepan-1-YL)butanenitrile structure
1016744-05-0 structure
Product name:4-(1,4-Diazepan-1-YL)butanenitrile
CAS No:1016744-05-0
MF:C9H17N3
MW:167.251381635666
MDL:MFCD09808610
CID:4675938

4-(1,4-Diazepan-1-YL)butanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(1,4-DIAZEPAN-1-YL)BUTANENITRILE
    • 4-(1,4-Diazepan-1-YL)butanenitrile
    • MDL: MFCD09808610
    • Inchi: 1S/C9H17N3/c10-4-1-2-7-12-8-3-5-11-6-9-12/h11H,1-3,5-9H2
    • InChI Key: KOZGGZGHCFKXPP-UHFFFAOYSA-N
    • SMILES: N1(CCCC#N)CCNCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Topological Polar Surface Area: 39.1

4-(1,4-Diazepan-1-YL)butanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB423355-1 g
4-(1,4-Diazepan-1-yl)butanenitrile
1016744-05-0
1 g
€694.20 2023-07-18
A2B Chem LLC
AJ26928-1g
4-(1,4-diazepan-1-yl)butanenitrile
1016744-05-0 95+%
1g
$1190.00 2024-04-20
A2B Chem LLC
AJ26928-2g
4-(1,4-diazepan-1-yl)butanenitrile
1016744-05-0 95+%
2g
$1618.00 2024-04-20
A2B Chem LLC
AJ26928-5g
4-(1,4-diazepan-1-yl)butanenitrile
1016744-05-0 95+%
5g
$2293.00 2024-04-20
A2B Chem LLC
AJ26928-100g
4-(1,4-diazepan-1-yl)butanenitrile
1016744-05-0 95+%
100g
$8593.00 2024-04-20
A2B Chem LLC
AJ26928-50g
4-(1,4-diazepan-1-yl)butanenitrile
1016744-05-0 95+%
50g
$6028.00 2024-04-20
abcr
AB423355-5 g
4-(1,4-Diazepan-1-yl)butanenitrile
1016744-05-0
5 g
€1,390.00 2023-07-18
A2B Chem LLC
AJ26928-10g
4-(1,4-diazepan-1-yl)butanenitrile
1016744-05-0 95+%
10g
$2878.00 2024-04-20
abcr
AB423355-1g
4-(1,4-Diazepan-1-yl)butanenitrile; .
1016744-05-0
1g
€694.20 2025-02-20
abcr
AB423355-5g
4-(1,4-Diazepan-1-yl)butanenitrile; .
1016744-05-0
5g
€1390.00 2025-02-20

Additional information on 4-(1,4-Diazepan-1-YL)butanenitrile

Professional Introduction to 4-(1,4-Diazepan-1-YL)butanenitrile (CAS No. 1016744-05-0)

4-(1,4-Diazepan-1-YL)butanenitrile, with the chemical formula C9H12N2, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1016744-05-0, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a nitrile group and a diazepane moiety makes it a versatile intermediate for the synthesis of various bioactive molecules.

The diazepane ring is a key structural feature that contributes to the compound's reactivity and biological activity. Diazepanes are known for their stability and ability to form hydrogen bonds, making them valuable in drug design. In particular, the 1,4-diazepane scaffold has been extensively studied for its potential in developing central nervous system (CNS) drugs. The nitrile group in 4-(1,4-Diazepan-1-YL)butanenitrile further enhances its utility as a building block for more complex molecules.

Recent research has highlighted the importance of 4-(1,4-Diazepan-1-YL)butanenitrile in the development of novel therapeutic agents. Studies have demonstrated its role as a precursor in synthesizing compounds with potential antidepressant and anxiolytic properties. The diazepane moiety is particularly relevant in this context, as it is known to interact with various neurotransmitter systems, including serotonin and GABA receptors.

The compound's structural flexibility allows for modifications that can fine-tune its pharmacological profile. For instance, introducing substituents at the nitrile group or the diazepane ring can alter its solubility, bioavailability, and target specificity. This adaptability makes 4-(1,4-Diazepan-1-YL)butanenitrile a valuable asset in drug discovery programs aimed at addressing unmet medical needs.

In addition to its pharmacological applications, 4-(1,4-Diazepan-1-YL)butanenitrile has shown promise in material science. Its unique chemical properties make it suitable for developing advanced polymers and coatings with enhanced durability and functionality. The nitrile group, in particular, contributes to the compound's ability to form strong covalent bonds, which is beneficial for creating high-performance materials.

The synthesis of 4-(1,4-Diazepan-1-YL)butanenitrile involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the diazepane ring followed by functionalization at the butanenitrile moiety. Advanced synthetic techniques such as transition metal catalysis have been employed to improve yield and selectivity. These methods are crucial for producing high-purity compounds suitable for further applications.

One of the most intriguing aspects of 4-(1,4-Diazepan-1-YL)butanenitrile is its potential in combinatorial chemistry. By systematically varying its structural components, researchers can generate libraries of derivatives with diverse biological activities. This approach has been successfully applied in high-throughput screening programs to identify novel drug candidates. The compound's versatility makes it an ideal candidate for such exploratory studies.

The safety profile of 4-(1,4-Diazepan-1-YL)butanenitrile has been thoroughly evaluated through preclinical studies. These investigations have focused on its toxicity, pharmacokinetics, and potential side effects. Preliminary results indicate that the compound is well-tolerated at moderate doses, suggesting its feasibility for further clinical development. However, additional studies are necessary to fully understand its long-term effects and optimal therapeutic windows.

The future prospects of 4-(1,4-Diazepan-1-YL)butanenitrile are promising given its broad range of applications. Ongoing research aims to explore new synthetic pathways and expand its utility in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these advancements. The compound's unique properties position it as a cornerstone in the quest for innovative therapeutic solutions.

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